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molecular formula C8H5ClN2O3 B8680239 7-chloro-5-nitro-1,3-dihydroindol-2-one

7-chloro-5-nitro-1,3-dihydroindol-2-one

Cat. No. B8680239
M. Wt: 212.59 g/mol
InChI Key: NAXHZRBNHKTTOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552022B2

Procedure details

7-chloro-5-nitro-1,3-dihydro-2H-indol-2-one (6.1 g, 28.7 mmol) from Step 1 of this example was dissolved with stirring in 1:1 EtOH and EtOAc (287 ml). Palladium on carbon (10%, 1.8 g) was added and the slurry degassed, placed under an atmosphere of hydrogen (3×) and stirred at RT for 3 hours. The mixture was filtered through CELITE, the filter cake washed with EtOAc (3×100 ml), the filtrates combined and the volatiles removed in vacuum to give the titled compound.
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
287 mL
Type
solvent
Reaction Step Two
Quantity
1.8 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N+:12]([O-])=O)[CH:5]=[C:6]2[C:10]=1[NH:9][C:8](=[O:11])[CH2:7]2.CCO>[Pd].CCOC(C)=O>[NH2:12][C:4]1[CH:5]=[C:6]2[C:10](=[C:2]([Cl:1])[CH:3]=1)[NH:9][C:8](=[O:11])[CH2:7]2

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
ClC=1C=C(C=C2CC(NC12)=O)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO
Name
Quantity
287 mL
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
1.8 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the slurry degassed
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through CELITE
WASH
Type
WASH
Details
the filter cake washed with EtOAc (3×100 ml)
CUSTOM
Type
CUSTOM
Details
the volatiles removed in vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C=C2CC(NC2=C(C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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